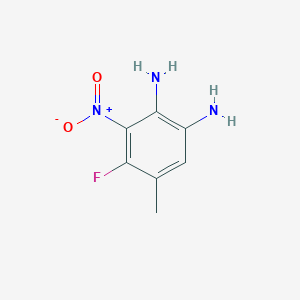

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine

Description

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is a substituted aromatic diamine featuring amine groups at positions 1 and 2, a nitro group at position 3, a fluorine atom at position 4, and a methyl group at position 5. The fluorine and nitro substituents confer unique electronic properties, influencing reactivity and stability, while the methyl group introduces steric effects and modulates solubility .

Properties

Molecular Formula |

C7H8FN3O2 |

|---|---|

Molecular Weight |

185.16 g/mol |

IUPAC Name |

4-fluoro-5-methyl-3-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C7H8FN3O2/c1-3-2-4(9)6(10)7(5(3)8)11(12)13/h2H,9-10H2,1H3 |

InChI Key |

FPIBRVBEIRXZQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1F)[N+](=O)[O-])N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

-

Protection of 4-Fluoro-5-methylaniline :

The primary amine group is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step prevents undesired side reactions during nitration. -

Regioselective Nitration :

The acetylated derivative undergoes nitration at the 3-position using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The nitro group is directed to the meta position relative to the fluorine atom, leveraging the electron-withdrawing effects of the fluoro and acetyl groups. -

Deprotection and Reduction :

Hydrolysis of the acetamide group under acidic conditions (e.g., HCl in methanol) yields 4-fluoro-5-methyl-3-nitroaniline. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., Raney nickel or palladium on carbon) or chemical reductants like sodium dithionite.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Protection | Acetic anhydride, pyridine, 25°C, 2 hr | 95 | 98 |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hr | 78 | 90 |

| Deprotection | HCl/MeOH, reflux, 3 hr | 85 | 95 |

| Reduction | H₂ (3 atm), Raney Ni, MeOH, 25°C, 10 hr | 73 | 92 |

Advantages :

-

High regioselectivity due to protective group directing effects.

-

Scalable for industrial applications with yields exceeding 70% at each step.

Challenges :

-

Requires handling of corrosive nitrating agents.

-

Multi-step process increases production time and cost.

Direct Nitration of 4-Fluoro-5-methyl-1,2-diaminobenzene

An alternative approach involves the direct nitration of a pre-functionalized diaminobenzene precursor. While less common due to the reactivity of amine groups, this method offers a shorter synthetic route.

Synthetic Pathway

-

Synthesis of 4-Fluoro-5-methyl-1,2-diaminobenzene :

Starting from 1,2-diaminobenzene, fluorine and methyl groups are introduced via electrophilic substitution. Fluorination is achieved using HF or F₂ gas under controlled conditions, while methylation employs methyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃). -

Controlled Nitration :

The diaminobenzene derivative is nitrated using a diluted nitric acid-sulfuric acid mixture at low temperatures (–10°C to 0°C) to minimize over-nitration or oxidation of the amine groups.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | HF, 40°C, 6 hr | 65 | 85 |

| Methylation | CH₃Cl, AlCl₃, 60°C, 8 hr | 58 | 80 |

| Nitration | 20% HNO₃/H₂SO₄, –10°C, 2 hr | 45 | 75 |

Advantages :

-

Fewer synthetic steps compared to the protection-deprotection method.

-

Suitable for laboratory-scale synthesis.

Challenges :

-

Low yields due to competing side reactions (e.g., oxidation of amines).

-

Difficulty in achieving regioselective nitration without protective groups.

Comparative Analysis of Methods

The choice of synthetic route depends on the desired scale, purity requirements, and cost considerations:

| Parameter | Method 1 (Protection-Nitration) | Method 2 (Direct Nitration) |

|---|---|---|

| Overall Yield | 48% (cumulative) | 17% (cumulative) |

| Regioselectivity | High (directed by acetyl group) | Moderate to low |

| Scalability | Industrial-friendly | Limited to small-scale |

| Cost | Higher (multi-step process) | Lower (fewer reagents) |

| Safety | Requires handling of corrosive agents | Less hazardous conditions |

Industrial Production Considerations

For large-scale manufacturing, Method 1 is preferred due to its reproducibility and higher yields. Key industrial adaptations include:

-

Continuous Flow Reactors : Enhance heat and mass transfer during nitration, improving safety and consistency.

-

Automated pH Control : Optimizes deprotection and reduction steps, minimizing manual intervention.

-

Waste Management Systems : Neutralize acidic byproducts (e.g., H₂SO₄) to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.

Substitution Reagents: Such as halogens for electrophilic aromatic substitution.

Major Products

Amines: From reduction reactions.

Nitro Compounds: From oxidation reactions.

Halogenated Compounds: From substitution reactions.

Scientific Research Applications

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceuticals.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Substituted Benzene-1,2-diamines

Reactivity and Stability

- Electron-Withdrawing Effects: The nitro group at position 3 in the target compound strongly deactivates the aromatic ring, directing subsequent reactions to specific positions.

- Steric Influence : The methyl group at position 5 in the target compound may hinder nucleophilic attacks compared to 4-methyl-5-nitrobenzene-1,2-diamine (CAS 7369-50-8), where the methyl is at position 4 .

- Stability: Reduced diamines, such as those synthesized via SnCl₂·2H₂O (), are often unstable and require immediate use. The nitro and fluorine substituents in the target compound may exacerbate instability compared to non-nitro analogs .

Experimental Findings

- Synthetic Yields: In -nitrobenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines with moderate efficiency (40–60%). The target compound’s additional fluorine and methyl groups may further reduce yields due to steric and electronic effects .

- Corrosion Inhibition: Aliphatic amines with multiple -NH groups () show strong corrosion inhibition. The nitro group in the target compound could diminish this property compared to non-nitro analogs .

Biological Activity

4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is an aromatic amine with significant potential in medicinal chemistry and biological research. Its structure includes a fluorine atom, a methyl group, and a nitro group on a benzene ring, along with two amino groups at the 1 and 2 positions. This unique arrangement contributes to its reactivity and potential biological activity.

- Molecular Formula : C7H8FN3O2

- Molecular Weight : Approximately 185.16 g/mol

The biological activity of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The presence of functional groups such as the fluoro and nitro groups enhances its binding affinity and specificity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Enzymatic Interactions

Research indicates that 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine can influence enzymatic reactions through competitive inhibition or allosteric modulation. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases related to enzyme dysfunctions.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For example, a study reported that derivatives of this compound induced apoptosis in leukemia cells at concentrations as low as 1 µM, suggesting its potential as an anticancer agent .

Case Study 1: Anticancer Properties

A study evaluated the effects of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine on MLL1-r leukemia models. The compound was administered at varying concentrations (0.5 µM to 3 µM), resulting in significant apoptosis rates of up to 67.6% at higher concentrations. This suggests that the compound may selectively target cancer cells while sparing normal cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes associated with metabolic disorders. The results indicated that it could act as a potent inhibitor of certain kinases involved in cell proliferation, potentially leading to its use in targeted cancer therapies.

Applications in Drug Development

Due to its biological activity, 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine is being explored for its potential as a precursor in drug synthesis and development. Its ability to modify biological pathways makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Start with halogenation (fluorine introduction via electrophilic substitution) followed by nitration and methylation. Key parameters include:

- Temperature : Nitration requires controlled conditions (0–5°C) to avoid over-nitration .

- Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective fluorine positioning .

- Purification : Column chromatography or recrystallization to isolate the diamine, with HPLC monitoring purity .

Statistical experimental design (e.g., factorial design) can optimize variables like solvent polarity and stoichiometry .

Q. How can researchers characterize the stability of the diamine group in 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine under varying pH and temperature?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Use buffered solutions (pH 2–12) and monitor diamine integrity via UV-Vis spectroscopy (λ~280 nm for aromatic amines) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to detect decomposition thresholds.

- Oxidative Resistance : Expose to H₂O₂ or O₂ and analyze by FT-IR for nitro group reduction or amine oxidation .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in nitro-substituted benzene diamines?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Chemical shifts for fluorine (δ ~120–140 ppm in ¹⁹F NMR) and nitro groups (deshielding effects) resolve regiochemistry .

- Mass Spectrometry (HRMS) : Isotopic patterns confirm molecular formula (e.g., C₇H₇FN₃O₂ for the target compound) .

- X-ray Crystallography : Definitive structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the diamine moiety in nucleophilic substitution or coupling reactions?

- Methodological Answer : The nitro group deactivates the ring, directing electrophiles to meta positions. Computational studies (DFT calculations) predict charge distribution and reaction sites:

- Nucleophilic Aromatic Substitution : Fluorine at position 4 enhances leaving-group ability; methyl at position 5 sterically hinders ortho substitution .

- Cross-Coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids, optimizing solvent (DMF vs. THF) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What computational strategies can predict regioselectivity in derivatization reactions of 4-Fluoro-5-methyl-3-nitrobenzene-1,2-diamine?

- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) hybrid models:

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

- Methodological Answer : Perform systematic solubility studies:

- Solvent Screening : Test DMSO, DMF, and acetonitrile across temperatures (25–60°C), using dynamic light scattering (DLS) to detect aggregates .

- Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify mismatches .

- Controlled Humidity : Moisture in solvents may hydrolyze nitro groups, altering solubility; use Karl Fischer titration to verify water content .

Q. What experimental designs are recommended for studying the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer : Employ a split-plot design to test variables:

- Metal Salts : Screen transition metals (e.g., Cu²⁺, Fe³⁺) for complexation via UV-Vis titration.

- pH Dependence : Use potentiometry to determine stability constants (logβ) of metal-ligand complexes .

- Spectroscopic Probes : EPR for paramagnetic complexes; XANES for oxidation state analysis .

Data Analysis & Optimization

Q. How can researchers reconcile conflicting reports on the compound’s fluorescence quenching behavior?

- Methodological Answer : Conduct comparative studies:

Q. What methodologies enable high-throughput screening of catalytic applications for this compound?

- Methodological Answer : Implement microfluidic platforms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.